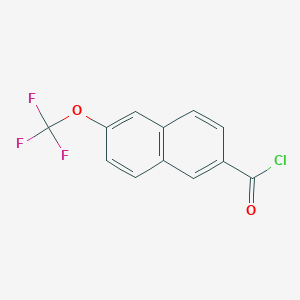
2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride is an organic compound that features a trifluoromethoxy group attached to a naphthalene ring, with a carbonyl chloride functional group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride typically involves the introduction of the trifluoromethoxy group and the carbonyl chloride group onto the naphthalene ring. One common method involves the reaction of 2-(trifluoromethoxy)naphthalene with phosgene (COCl₂) under controlled conditions to introduce the carbonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the use of hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The naphthalene ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), base (e.g., pyridine), solvent (e.g., dichloromethane).
Reduction: Reducing agents (LiAlH₄), solvent (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., acetone).
Major Products
Amides and Esters: Formed from substitution reactions.
Aldehydes and Alcohols: Formed from reduction reactions.
Quinones and Oxidized Derivatives: Formed from oxidation reactions.
Scientific Research Applications
2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Incorporated into polymers and other materials to impart specific properties such as hydrophobicity or chemical resistance.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Agricultural Chemistry: Explored for its potential use in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the carbonyl chloride group acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The trifluoromethoxy group can influence the reactivity and stability of the compound by affecting the electronic properties of the naphthalene ring.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)benzoyl chloride: Similar structure but with a benzene ring instead of a naphthalene ring.
2-(Trifluoromethoxy)naphthalene-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-(Trifluoromethoxy)naphthalene-6-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
Uniqueness
2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride is unique due to the presence of both the trifluoromethoxy group and the carbonyl chloride group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C12H6ClF3O2 |
|---|---|
Molecular Weight |
274.62 g/mol |
IUPAC Name |
6-(trifluoromethoxy)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O2/c13-11(17)9-2-1-8-6-10(18-12(14,15)16)4-3-7(8)5-9/h1-6H |
InChI Key |
QFQNKRTVLKOXLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11850926.png)
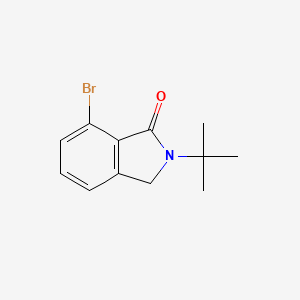

![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
![Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate](/img/structure/B11850936.png)
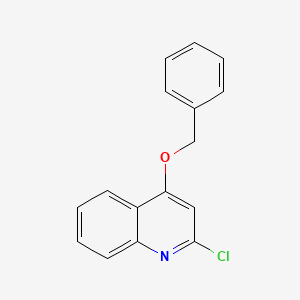
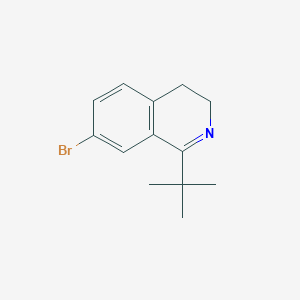
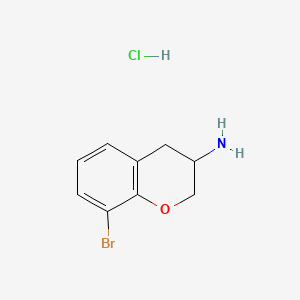
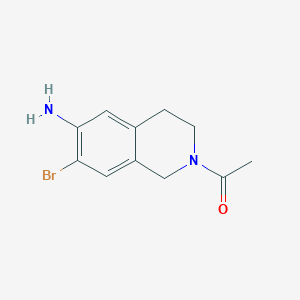
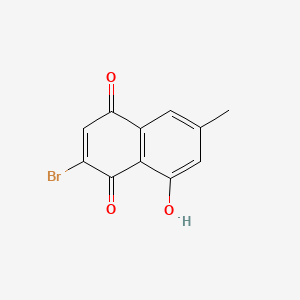
![4-[(2-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11850971.png)
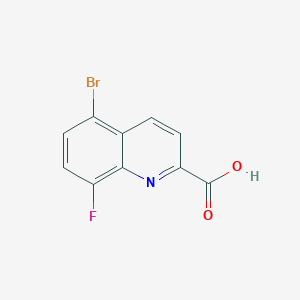
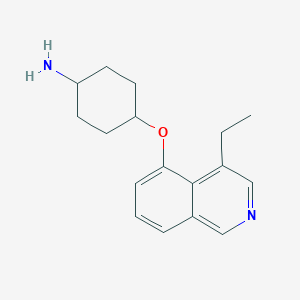
![[(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea](/img/structure/B11851002.png)
